molecular formula C10H13N3O3 B8283223 2-Methyl-acrylic acid 2-[(imidazole-1-carbonyl)-amino]-ethyl ester

2-Methyl-acrylic acid 2-[(imidazole-1-carbonyl)-amino]-ethyl ester

Cat. No. B8283223
M. Wt: 223.23 g/mol
InChI Key: KRFWTVIQLLYECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006480B2

Procedure details

This substance was synthesized according to the procedure described in Example 4, second step. 2-Methyl-acrylic acid 2-[(imidazole-1-carbonyl)-amino]-ethyl ester was used from Example 5. Dry methane sulfonic acid was used to protononate and decompose the 2-Methyl-acrylic acid 2-[(imidazole-1-carbonyl)-amino]-ethyl ester. 39.1 g MOI were received after fractionation (62.1% of theory); purity of 97.5%; residual chlorine: not detectable.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1([C:6]([NH:8][CH2:9][CH2:10][O:11][C:12](=[O:16])[C:13]([CH3:15])=[CH2:14])=[O:7])C=CN=C1.CS(O)(=O)=O.ClCl>>[N:8]([CH2:9][CH2:10][O:11][C:12](=[O:16])[C:13]([CH3:15])=[CH2:14])=[C:6]=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)C(=O)NCCOC(C(=C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)C(=O)NCCOC(C(=C)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This substance was synthesized

Outcomes

Product
Name
Type
Smiles
N(=C=O)CCOC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.